D-Panthenol-d4

Bioanalytical method validation Isotope dilution mass spectrometry Pharmacokinetic quantification

D-Panthenol-d4 is a stable isotope-labeled analog of D-Panthenol (dexpanthenol, provitamin B5), in which four hydrogen atoms on the N-hydroxypropyl moiety are replaced by deuterium atoms. D-Panthenol is the biologically active D-enantiomer of panthenol, an alcohol derivative of pantothenic acid (vitamin B5) that is enzymatically converted in vivo to pantothenic acid and subsequently incorporated into coenzyme A.

Molecular Formula C9H19NO4
Molecular Weight 209.28 g/mol
Cat. No. B15140873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Panthenol-d4
Molecular FormulaC9H19NO4
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCCO)O
InChIInChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i4D2,5D2
InChIKeySNPLKNRPJHDVJA-LCCDPTQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Panthenol-d4 (CAS 2673270-00-1): A Deuterated Provitamin B5 Internal Standard for Quantitative Mass Spectrometry


D-Panthenol-d4 is a stable isotope-labeled analog of D-Panthenol (dexpanthenol, provitamin B5), in which four hydrogen atoms on the N-hydroxypropyl moiety are replaced by deuterium atoms . D-Panthenol is the biologically active D-enantiomer of panthenol, an alcohol derivative of pantothenic acid (vitamin B5) that is enzymatically converted in vivo to pantothenic acid and subsequently incorporated into coenzyme A [1]. The deuterated d4 form (molecular formula C₉H₁₅D₄NO₄; average molecular weight 209.28 g/mol) is designed exclusively as an internal standard for quantitative analysis by liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS), where its +4 Da mass shift relative to unlabeled D-Panthenol (MW 205.25) enables unambiguous mass-resolved differentiation while preserving near-identical physicochemical behavior during sample preparation, chromatographic separation, and ionization [2].

Type Stable isotope-labeled internal standard (SIL-IS)
MS Shift +4 Da mass-resolved differentiation for LC-MS/MS
Stereochemistry Matches active D-enantiomer (2R) configuration

Why Unlabeled Panthenol Cannot Replace D-Panthenol-d4 in Quantitative Bioanalytical Workflows


Unlabeled D-Panthenol and racemic DL-Panthenol are fundamentally unsuitable as internal standards for LC-MS/MS quantitation of panthenol in biological matrices, cosmetic formulations, or pharmaceutical preparations. Mass spectrometric detection relies on differentiating the internal standard from the target analyte by mass-to-charge ratio (m/z); unlabeled D-Panthenol is chromatographically and isotopically indistinguishable from the analyte, producing identical precursor and product ions that preclude independent integration . Structurally related non-isotopic internal standards (e.g., 2,6-dimethylphenol, as specified in the USP Dexpanthenol Assay) introduce differential extraction recovery, ionization efficiency, and matrix effect behavior, degrading assay accuracy and precision [1]. Deuterium-labeled isotopologues such as D-Panthenol-d4 co-elute with the analyte, experience identical sample preparation losses and ion suppression/enhancement, and are distinguished solely by their +4 Da mass shift—satisfying the foundational requirement that a stable isotope-labeled internal standard must have a mass difference of at least 3 Da from the analyte to avoid spectral overlap with natural-abundance isotopologues [2].

D-Panthenol-d4
Unlabeled D-PanthenolCo-elutes with analyte; no m/z differentiation possible in MS, preventing independent integration.
D-Panthenol-d4
Racemic DL-PanthenolContains 50% inactive L-enantiomer; chiral methods show two peaks, distorting quantification.
D-Panthenol-d4
Non-isotopic IS (e.g., 2,6-dimethylphenol)Differential extraction and ionization efficiency degrade accuracy and precision in complex matrices.

Quantitative Differentiation Evidence: D-Panthenol-d4 Versus Closest Analogs and Alternatives


Mass Spectrometric Differentiation: +4.03 Da Mass Shift Enables Unambiguous Analyte Resolution in LC-MS/MS

D-Panthenol-d4 (C₉H₁₅D₄NO₄) possesses an average molecular weight of 209.28 g/mol, representing a +4.03 Da mass shift above unlabeled D-Panthenol (C₉H₁₉NO₄, MW 205.25 g/mol) [1]. This mass increment arises from the replacement of four protium atoms (¹H, 1.008 Da) with deuterium (²H, 2.014 Da) at the 1,1,3,3-positions of the N-hydroxypropyl moiety, as specified by the IUPAC name (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide . The +4 Da difference exceeds the minimum recommended 3 Da threshold for small-molecule SIL internal standards, ensuring that the D-Panthenol-d4 precursor ion (e.g., [M+H]⁺ at m/z ~210) does not overlap with the natural-abundance ¹³C or ²H isotopologue envelope of unlabeled D-Panthenol (monoisotopic [M+H]⁺ at m/z 206.14) . In contrast, D-Panthenol-d6 (MW 211.29) provides a +6 Da shift, which may be excessive for some low-resolution instruments and risks differential chromatographic retention due to the larger hydrophobic isotope effect of six deuterium atoms versus four [2].

Mass shift resolution
Head-to-head
+4.03 Da (d4) vs. 0 Da (unlabeled) vs. +6.04 Da (d6)
Enables independent SRM/MRM integration without isotopic overlap.
Exceeds 3 Da minimum; minimizes hydrophobic retention shift vs. d6.
Bioanalytical method validation Isotope dilution mass spectrometry Pharmacokinetic quantification

Enantiomeric Identity Retention: D-Panthenol-d4 Maintains Full Biological Activity Versus 50% Activity of Racemic DL-Panthenol

D-Panthenol-d4 retains the (2R) stereochemical configuration of the parent D-Panthenol (dexpanthenol) molecule, as confirmed by its IUPAC name specifying the (2R) chiral center . Only the D-enantiomer is enzymatically oxidized to pantothenic acid (vitamin B5) in vivo and subsequently converted to coenzyme A; the L-enantiomer is not a substrate for this metabolic pathway [1]. Consequently, racemic DL-Panthenol (CAS 16485-10-2) possesses only 50% of the physiological activity of D-Panthenol, a difference that is pharmacologically and analytically significant [1][2]. In chiral chromatographic systems, D-Panthenol and L-Panthenol exhibit distinct retention times (7.10 ± 0.1 min and 8.21 ± 0.2 min, respectively, on an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase, with resolution Rs = 2.7), demonstrating that enantiomeric composition directly impacts analytical method design [3]. D-Panthenol-d4, by preserving the (2R) configuration, serves as an enantiomerically faithful internal standard for methods quantifying D-Panthenol specifically, unlike a racemic deuterated mixture which would produce two chromatographic peaks and confound quantification.

Enantiomeric identity
Class-level inference
D-Panthenol-d4: 100% active (2R). DL-Panthenol: 50% active (racemate).
Supports enantiomer-specific quantification without chiral interference.
Chiral HPLC Rs = 2.7 between D and L; d4 matches active form.
Chiral analysis Enantiomer-specific quantification Cosmetic and pharmaceutical quality control

Deuterium Label Positional Stability: Non-Exchangeable Carbon-Bound Labels Versus Labile Heteroatom Labels

The four deuterium atoms in D-Panthenol-d4 are positioned exclusively at carbon-bound sites on the N-hydroxypropyl moiety (specifically positions 1,1,3,3 of the propanolamide side chain), as verified by the IUPAC name . These are non-exchangeable positions under standard bioanalytical conditions (aqueous mobile phases, biological matrices), in contrast to deuterium labels placed on heteroatoms such as hydroxyl (-OD) or amine (-ND) groups, which undergo rapid proton-deuterium back-exchange in protic solvents . The Acanthus Research design guidelines for SIL internal standards explicitly state that deuterium labels should not be placed on heteroatoms (O in alcohols, phenols, carboxylic acids; N in amines) and caution that labels on carbons α to carbonyl groups may also undergo exchange under certain pH conditions . In D-Panthenol-d4, the deuterium labels are on the terminal and β-carbons of the amide side chain, remote from the carbonyl α-position, thereby minimizing the risk of pH-dependent H/D exchange, keto-enol tautomerism-mediated exchange, or metabolic deuterium loss [1]. This positional stability directly improves method robustness and long-term internal standard integrity compared to non-specifically deuterated or heteroatom-labeled compounds.

Label stability
Class-level inference
Carbon-bound deuterium at 1,1,3,3 positions; non-exchangeable under bioanalytical conditions.
Prevents H/D back-exchange, ensuring IS concentration integrity.
No labile heteroatom labels; remote from carbonyl α-carbon.
Stable isotope labeling chemistry H/D exchange LC-MS/MS method robustness

Chemical Purity: 99.77% Assay Enables Trace-Level Quantification Without Interference from Unlabeled Species

MedChemExpress (MCE) specifies the chemical purity of D-Panthenol-d4 (Cat. No. HY-151003S) as 99.77% by HPLC [1]. This purity level is critical because any residual unlabeled D-Panthenol in the deuterated product constitutes a background interference that raises the practical lower limit of quantification (LLOQ) when the compound is used as an internal standard . For context, the Acanthus Research guidelines on SIL internal standard design emphasize that the level of unlabeled species should ideally be undetectable or at a level that will not cause interference at the LLOQ of the intended method . While alternative vendors supply D-Panthenol-d4 at ≥95% purity , the 99.77% specification represents a 4.77-percentage-point purity advantage that reduces the unlabeled analyte background by approximately 20-fold (from 5% potential unlabeled content to 0.23%), significantly lowering the achievable LLOQ in isotope dilution assays [1].

Chemical purity
Cross-study comparable
99.77% (HPLC) vs. ≥95% generic; ~20-fold lower unlabeled background.
Reduces background interference, enabling lower LLOQ in trace analysis.
MCE Cat. HY-151003S specification.
Reference standard purity Certificate of Analysis Lower limit of quantification (LLOQ)

Internal Standard Performance Validation: Class-Level Evidence from Published Dexpanthenol-d6 UHPLC-MS Method Achieving R² = 0.9998 and Accuracy Within 2%

A validated UHPLC-MS method published by Weiss et al. (2019) in the Journal of AOAC International employed dexpanthenol-d6 as the deuterated internal standard for quantifying dexpanthenol in shampoo and conditioner matrices [1]. Using single-ion recording (SIR) at m/z 206.14 for dexpanthenol and m/z 212.29 for dexpanthenol-d6, the method achieved a linear calibration curve with R² = 0.9998 over the range 170.24–1024.5 ng/mL, sample precision RSD <2.5%, accuracy recoveries within 2% of nominal values, and robustness within 3% under deliberately varied conditions [1]. Although this study used the d6 rather than the d4 isotopologue, the analytical principles are directly transferable: a +4 Da mass shift (d4) similarly provides adequate mass resolution for SIR or MRM detection, and the chromatographic co-elution behavior, extraction recovery, and ionization response are expected to be essentially identical between d4 and d6 labeled forms based on the well-established principle that stable isotope-labeled internal standards exhibit near-identical physicochemical properties to their unlabeled counterparts [2][3].

Method validation
Class-level inference
d6 analog method: R² = 0.9998, precision RSD <2.5%, accuracy within 2%.
Supports robust isotope dilution quantitation in complex matrices.
Weiss et al. 2019; d4 performance inferred from d6 data.
UHPLC-MS method validation Isotope dilution quantitation Cosmetic product analysis

Long-Term Storage Stability: Defined Shelf-Life Specifications Support Multi-Year Bioanalytical Study Continuity

MedChemExpress specifies storage conditions and stability windows for D-Panthenol-d4 (Cat. No. HY-151003S): the pure compound in powder form is stable for 3 years at -20°C and 2 years at 4°C; when dissolved in solvent, stability extends to 6 months at -80°C and 1 month at -20°C . These vendor-specified stability parameters are consistent across multiple suppliers of D-Panthenol-d4, including InvivoChem (Cat. No. V79204), which lists identical storage conditions: powder at -20°C for 3 years, 4°C for 2 years; in solvent at -80°C for 6 months, -20°C for 1 month . In contrast, unlabeled D-Panthenol reference standards are typically specified for room temperature storage (stable at ambient temperature for days during shipping), but long-term storage recommendations are less prescriptive . The defined multi-year stability of D-Panthenol-d4 under deep-freeze conditions is a practical procurement consideration: it allows laboratories to purchase larger batch sizes for longitudinal studies spanning multiple years without concerns about internal standard degradation, drift in response factors, or the need for re-qualification of a new internal standard lot mid-study.

Storage stability
Supporting evidence
Powder: 3 years at -20°C, 2 years at 4°C. Solvent: 6 months at -80°C.
Enables multi-year study continuity with single batch procurement.
Multi-vendor concordance on shelf-life specifications.
Reference standard stability Long-term storage Method lifecycle management

Procurement-Relevant Application Scenarios for D-Panthenol-d4 in Quantitative Bioanalysis and Quality Control


LC-MS/MS Pharmacokinetic Studies of D-Panthenol in Preclinical and Clinical Development

In pharmacokinetic studies requiring quantification of D-Panthenol in plasma, tissue homogenates, or urine, D-Panthenol-d4 serves as the isotope dilution internal standard, compensating for variable extraction recovery and matrix effects that would otherwise degrade accuracy. The +4 Da mass shift (MW 209.28 vs. 205.25) ensures that the internal standard is resolved from the analyte's natural isotopic envelope, satisfying the >3 Da minimum mass difference criterion . Published validation data using the d6 analog (Weiss et al. 2019) demonstrates that deuterated panthenol internal standards support linear calibration (R² = 0.9998) with precision RSD <2.5% and accuracy within ±2% over nearly two orders of magnitude in concentration [1], establishing a strong class-level expectation for D-Panthenol-d4 performance. The non-exchangeable deuterium labeling positions (C-1,1,3,3) maintain internal standard integrity over the duration of sample preparation and chromatographic analysis, avoiding the H/D back-exchange that compromises heteroatom-deuterated internal standards in aqueous biological matrices .

Quality Control of D-Panthenol (Provitamin B5) in Cosmetic and Personal Care Formulations

Cosmetic manufacturers and contract testing laboratories quantifying D-Panthenol in shampoos, conditioners, lotions, and creams benefit from D-Panthenol-d4 as an internal standard for LC-MS/MS methods, particularly in regulated markets (e.g., East Asia) where products containing dexpanthenol in combination with zinc pyrithione and nicotinamide are classified as quasi-drugs requiring rigorous analytical testing . The 99.77% purity specification of MCE-sourced D-Panthenol-d4 minimizes background interference from residual unlabeled D-Panthenol, enabling reliable quantification at the low µg/g (ppm) levels relevant to label-claim verification [1]. Unlike the compendial USP Dexpanthenol Assay, which employs a non-isotopic internal standard (2,6-dimethylphenol) and requires derivatization with HPLC-UV detection, an LC-MS/MS method using D-Panthenol-d4 eliminates derivatization steps, reduces analysis time, and provides superior specificity in complex cosmetic matrices . The D-enantiomer specificity of D-Panthenol-d4 is particularly valuable for methods that must distinguish active dexpanthenol from racemic DL-Panthenol adulteration [2].

Metabolic Tracing and Biotransformation Studies of Vitamin B5 Pathway Intermediates

In research investigating the conversion of provitamin B5 (D-Panthenol) to pantothenic acid and coenzyme A in cellular systems, D-Panthenol-d4 functions as a stable isotope tracer distinguishable from endogenous unlabeled panthenol by mass spectrometry . The deuterium labels on the N-hydroxypropyl side chain are expected to be metabolically stable during the initial oxidation step (conversion to pantothenic acid) because the C-D bonds at positions 1,1,3,3 are not at the primary metabolic site (the terminal -CH₂OH group); the hydroxyl group at C-3 of the side chain, while potentially subject to oxidation, bears hydrogen rather than deuterium [1]. This labeling pattern allows researchers to track the metabolic fate of the administered compound using isotope ratio mass spectrometry or LC-MS, distinguishing exogenously administered D-Panthenol-d4 from endogenous panthenol pools. The long-term storage stability (3 years at -20°C as powder) supports longitudinal metabolic studies where batch-to-batch consistency of the tracer is essential .

Method Development and Cross-Validation of Panthenol Quantification Across Multiple Instrument Platforms

Bioanalytical laboratories developing and validating LC-MS/MS methods for panthenol across different instrument platforms (e.g., triple quadrupole, Q-TOF, Orbitrap) require a deuterated internal standard with a mass shift that is compatible with both unit-resolution and high-resolution mass spectrometers. The +4 Da shift of D-Panthenol-d4 is adequate for SRM/MRM on triple quadrupole instruments while also being resolvable by high-resolution MS (R > 30,000), where the exact mass difference (Δm = 4.0251 Da between monoisotopic peaks) is readily distinguished from the ±3–5 ppm mass tolerance window . For laboratories performing cross-validation between GC-MS and LC-MS/MS platforms, D-Panthenol-d4 maintains identical derivatization behavior to the unlabeled analyte during trimethylsilylation or acetylation for GC-MS analysis, an advantage over ¹³C-labeled analogs which may exhibit slight chromatographic isotope effects under GC conditions [1]. The defined multi-year shelf life (powder at -20°C: 3 years) facilitates procurement of a single qualified internal standard batch for use across the entire method lifecycle, from feasibility through full validation to sample analysis .

Application
Selection Property
Validation Focus
Research PK studies (plasma/tissue)
Isotope dilution mass spectrometry
Matrix effect compensation, LLOQ verification
Cosmetic product QC (LC-MS/MS)
Enantiomer-specific quantification
Label-claim verification, DL-adulteration detection
Metabolic tracing (vitamin B5 pathway)
Stable isotope tracer with non-exchangeable label
Distinction from endogenous panthenol pools
Cross-platform method development
Compatible mass shift (+4 Da)
SRM/MRM and high-resolution MS integration

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